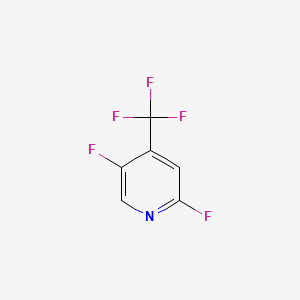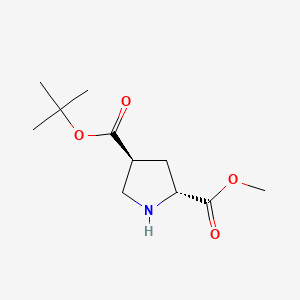
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate, also known as Boc-L-proline methyl ester, is a chemical compound widely used in scientific research. It is a proline derivative that has been synthesized using various methods.
Wirkmechanismus
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester acts as a proline analogue and can mimic the conformation of proline in peptides. It can also form hydrogen bonds with the backbone of peptides, leading to the stabilization of the peptide conformation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases, leading to the inhibition of protein degradation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has also been shown to have anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of peptides and peptidomimetics. However, (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has some limitations, including its high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new bioactive compounds using (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester as a building block. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can also be used as a ligand in catalysis, and further research can be conducted to explore its potential in this area. Finally, the biological activity of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester and its derivatives can be further investigated to identify new therapeutic targets.
Synthesemethoden
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be synthesized using different methods, including the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with diazomethane, and the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methanol and sulfuric acid. The most commonly used method is the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, which yields (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester is widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It is also used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been used in the synthesis of various bioactive compounds, including protease inhibitors, antimicrobial agents, and anticancer drugs.
Eigenschaften
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOXUBLFSMVCK-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719280 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253792-86-7 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


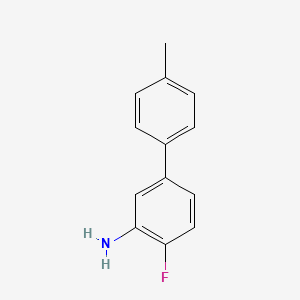
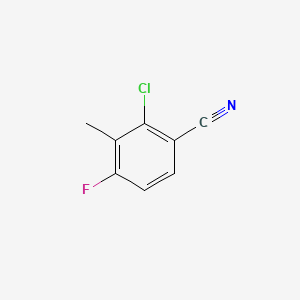
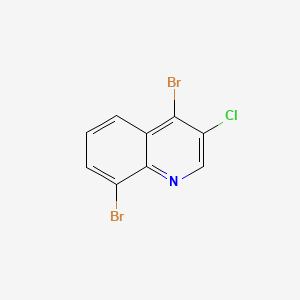
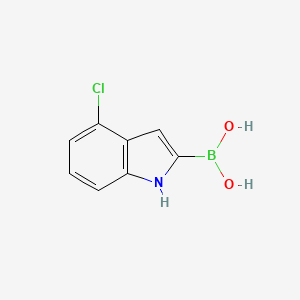
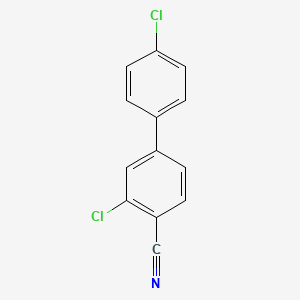

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)


